molecular formula C13H23NO6 B1281611 (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid CAS No. 75113-71-2

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid

Cat. No.: B1281611
CAS No.: 75113-71-2
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of tert-butoxycarbonyl derivatives of amino acids, which would include “®-2-((tert-Butoxycarbonyl)amino)octanedioic acid”, has been studied . The process involves the use of di-tert-butyl pyrocarbonate . The yield of the desired product can be optimized by adjusting the conditions of the reactions .


Physical and Chemical Properties Analysis

“®-2-((tert-Butoxycarbonyl)amino)octanedioic acid” is expected to have properties similar to those of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”. The latter is a white to off-white solid that is stable at room temperature . It has a molecular weight of 207.23 .

Scientific Research Applications

  • Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) demonstrated the synthesis of aldehyde building blocks, including compounds related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting their potential use in solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

  • Crystal and Molecular Structure Analysis : Cetina et al. (2003) conducted an X-ray analysis of a derivative of this compound, providing insights into its molecular structure and conformation (Cetina et al., 2003).

  • Efficient Synthesis Techniques : Kadyrov and Tok (2021) outlined a two-step synthesis of compounds closely related to this compound, starting from amino acids like d-ornithine (Kadyrov & Tok, 2021).

  • Geometric Changes in Derivatives : Wojewska et al. (2013) investigated the geometric changes around the nitrogen atom in derivatives of aspartic acid, which is structurally related to this compound (Wojewska et al., 2013).

  • Polymerization of Amino Acid-Based Monomers : Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of this compound, revealing their potential in material science (Gao, Sanda, & Masuda, 2003).

  • Preparation of Amino Acid Pharmacophores : Kubryk and Hansen (2006) described the synthesis of (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of this compound, as a part of the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

  • Selective Deprotection of Boc Groups : Han, Tamaki, and Hruby (2001) explored the selective deprotection of tert-butoxycarbonyl (Boc) groups, which are integral to compounds like this compound, highlighting a method relevant to peptide chemistry (Han, Tamaki, & Hruby, 2001).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of BOC-D-2-Aminosuberic Acid are not well-documented in the available literature. This compound is a derivative of aminosuberic acid, which is an amino acid. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins. The specific targets of boc-d-2-aminosuberic acid remain to be identified .

Mode of Action

The mode of action of BOC-D-2-Aminosuberic Acid is also not well-documented. As a derivative of aminosuberic acid, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, or being transported across cell membranes. The addition of the BOC (tert-butoxycarbonyl) group may alter the compound’s interactions with its targets .

Pharmacokinetics

The pharmacokinetics of BOC-D-2-Aminosuberic Acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream. The BOC group may influence its metabolism and excretion .

Result of Action

As an amino acid derivative, it could potentially be involved in protein synthesis or metabolism, which could have a variety of effects at the molecular and cellular levels .

Action Environment

The action of BOC-D-2-Aminosuberic Acid could potentially be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The BOC group may also influence the compound’s stability .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512184
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75113-71-2
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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